

# An In-depth Technical Guide to the Physical Properties of Caprolactone Isomers

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## Compound of Interest

Compound Name: 5,5-Dimethyldihydrofuran-2(3h)-one

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This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of various caprolactone isomers. Due to the limited availability of experimental data for "isocaprolactone," this document focuses on the well-characterized isomers:  $\gamma$ -caprolactone,  $\delta$ -caprolactone, and  $\epsilon$ -caprolactone. The guide also outlines standardized experimental protocols for determining these critical physical constants.

## Physical Properties of Caprolactone Isomers

Caprolactones are cyclic esters derived from hydroxycarboxylic acids. Their physical properties, such as melting and boiling points, are influenced by the size of the lactone ring and the substitution pattern. The following table summarizes the available data for common caprolactone isomers.

Isomer	CAS Number	Molecular Formula	Melting Point (°C)	Boiling Point (°C)
γ-Caprolactone	695-06-7	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	-18[1][2][3]	219-220[4]
100-102 @ 18 mmHg[3][5]				
δ-Caprolactone	823-22-3	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	31[6]	110-112 @ 12 mmHg[6]
ε-Caprolactone	502-44-3	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	-1 to -2.15[7][8] [9][10]	235 - 253[7][10] [11][12]
96-99 @ 10-15 mmHg[13][14]				

Note: "Isocaprolactone" is a non-specific term and can refer to various isomers of caprolactone with substituents on the carbon chain. A specific isomer, 4-methyl-caprolactone, is sometimes referred to as isocaprolactone, but dedicated experimental data for its physical properties is not readily available in the searched literature.

## Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification, purity assessment, and process development. The following are generalized protocols for these measurements.

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample is heated slowly, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp, Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer or digital temperature probe
- Mortar and pestle

Procedure:

- Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
- Apparatus Setup (Mel-Temp):
  - Place the loaded capillary tube into the sample holder of the melting point apparatus.
  - Ensure the thermometer or probe is correctly positioned.
  - Turn on the apparatus and set an initial rapid heating rate to approach the expected melting point.
- Measurement:
  - When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
  - Record the temperature at which the first drop of liquid appears ( $T_1$ ).
  - Continue heating slowly and record the temperature at which the entire sample has melted ( $T_2$ ).
  - The melting point is reported as the range  $T_1 - T_2$ .
- Apparatus Setup (Thiele Tube):

- Attach the loaded capillary tube to a thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.
- Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is above the top of the sample.
- Gently heat the side arm of the Thiele tube with a Bunsen burner to induce convection currents for uniform heating.
- Observe the sample and record the melting range as described above.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. The temperature at which a steady stream of bubbles emerges and then ceases upon cooling, with the liquid just beginning to enter the capillary, is the boiling point.

Apparatus:

- Thiele tube or other heating bath (e.g., beaker with heating oil)
- Small test tube (e.g., Durham tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner, hot plate)

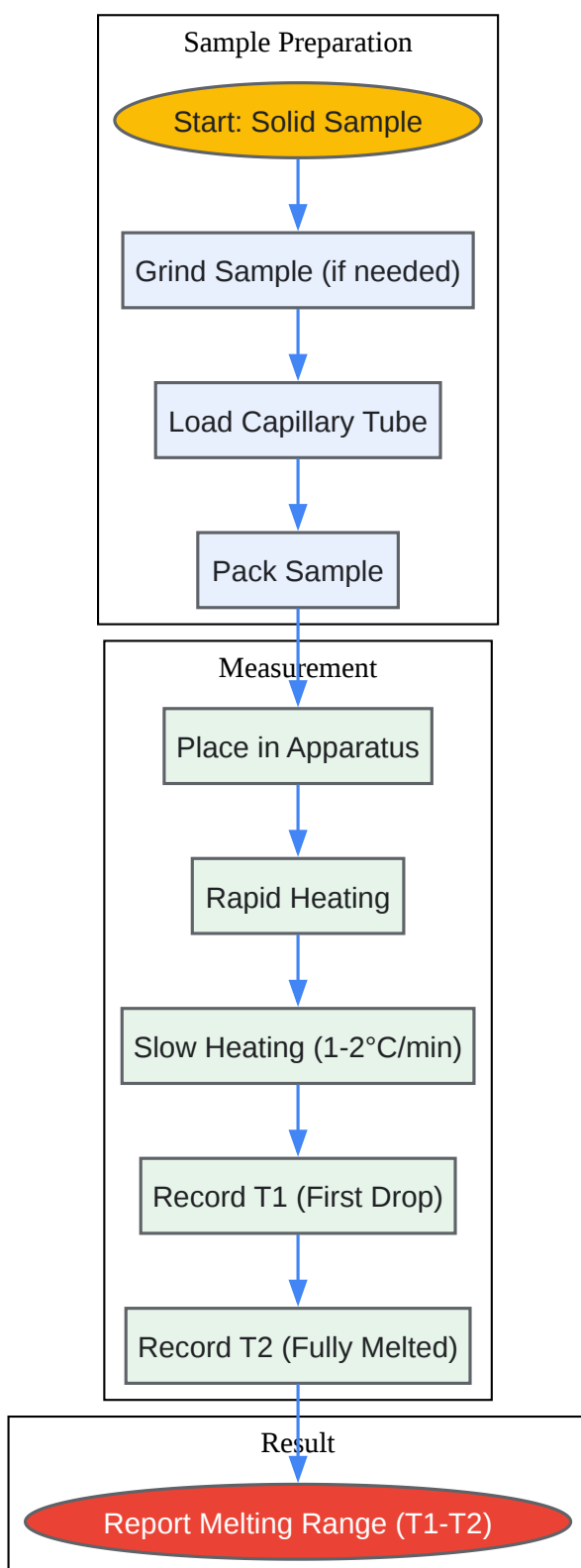
Procedure:

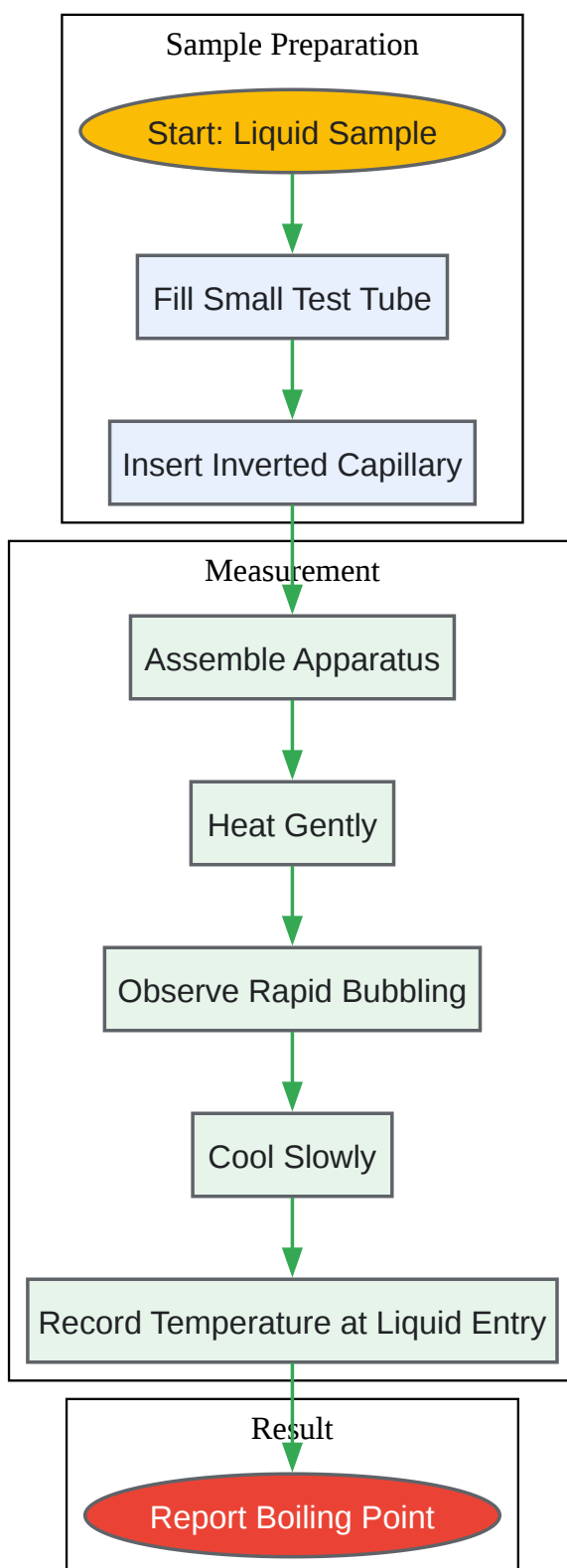
- Sample Preparation: Add 0.5-1 mL of the liquid into the small test tube.
- Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the liquid.
- Apparatus Setup:

- Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.
- Suspend the assembly in a heating bath (Thiele tube or oil bath) so that the heat is transferred evenly.
- Measurement:
  - Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
  - Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the external pressure.
  - Remove the heat source and allow the apparatus to cool slowly.
  - The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
  - Record this temperature. For high accuracy, repeat the measurement.

## Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental determination of melting and boiling points.





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